molecular formula C6H3BrN4O B1383531 3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 2098092-67-0

3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1383531
CAS No.: 2098092-67-0
M. Wt: 227.02 g/mol
InChI Key: YSSRPBFOFUEZOB-UHFFFAOYSA-N
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Description

3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both pyrimidine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole typically involves the reaction of 5-bromopyrimidine with appropriate oxadiazole precursors. One common method includes the cyclization of 5-bromopyrimidine-2-carboxylic acid hydrazide with nitrile oxides under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation might produce a pyrimidine N-oxide.

Scientific Research Applications

3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary but often include inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Shares the bromopyrimidine core but lacks the oxadiazole ring.

    2-(5-Bromopyrimidin-2-yl)ethanol: Another derivative with different functional groups attached to the pyrimidine ring.

Uniqueness

3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of both pyrimidine and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to simpler analogs.

Biological Activity

The compound 3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole is part of a class of heterocycles known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant studies and data tables.

Anticancer Activity

1,2,4-Oxadiazoles have garnered attention for their potential as anticancer agents. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Testing : A study reported that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against several human cancer cell lines. For instance, compounds derived from the oxadiazole scaffold showed IC50 values ranging from 10 µM to 92.4 µM against various cancer types including breast (MCF-7), cervical (HeLa), and colon (HCT116) cancers .
CompoundCell LineIC50 (µM)
3-(5-Br-Pyrimidin-2-yl)-1,2,4-OxadiazoleHeLa17.33
Compound 1 (related derivative)MCF-792.4
Compound 49 (related derivative)HEPG220.25

The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression. For example:

  • Histone Deacetylases (HDACs) : Inhibition of HDACs by oxadiazole derivatives can lead to altered gene expression profiles that favor apoptosis in cancer cells .
  • Sirtuin Inhibitors : Some oxadiazole compounds have shown inhibitory activity against Sirtuin 2, which is implicated in cancer cell survival .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Studies

Research indicates that this compound and its derivatives exhibit significant antibacterial and antifungal properties:

  • Antibacterial Activity : Compounds have been tested against Gram-positive and Gram-negative bacteria with some showing comparable efficacy to standard antibiotics like gentamicin .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(5-Br-Pyrimidin-2-yl)-1,2,4-OxadiazoleStaphylococcus aureus32 µg/mL
Compound X (related derivative)E. coli16 µg/mL

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been explored for various other biological activities:

Anti-inflammatory and Analgesic Effects

Studies have indicated that certain oxadiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenases (COX), which are crucial in the inflammatory response .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection by acting on neurotransmitter receptors and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is highly dependent on their chemical structure. Modifications at various positions on the oxadiazole ring can significantly enhance or reduce their biological potency. For example:

  • Substituents such as halogens or alkyl groups at specific positions have been linked to increased anticancer activity.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O/c7-4-1-8-5(9-2-4)6-10-3-12-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSRPBFOFUEZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=NOC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole

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